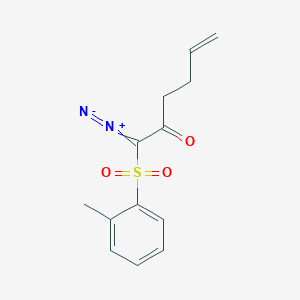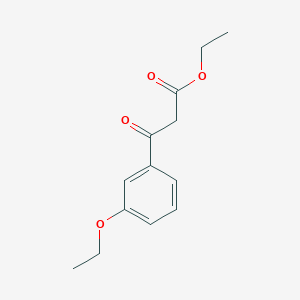
Ethyl 3-ethoxy-beta-oxobenzenepropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-ethoxy-beta-oxobenzenepropanoate is an organic compound belonging to the class of esters. It is characterized by the presence of an ethoxy group and a beta-oxo group attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethoxy-beta-oxobenzenepropanoate typically involves the esterification of 3-ethoxy-beta-oxobenzenepropanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a tubular reactor where the reactants are continuously fed and the product is continuously removed. The reaction conditions are optimized to achieve high yield and purity of the product. Catalysts such as anion exchange resins can be used to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-ethoxy-beta-oxobenzenepropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the beta-oxo group to a hydroxyl group, forming alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-ethoxy-beta-oxobenzenepropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of ethyl 3-ethoxy-beta-oxobenzenepropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Ethyl 3-ethoxy-beta-oxobenzenepropanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-3-phenylpropanoate: This compound has a similar structure but lacks the ethoxy group. It is used in similar applications but may have different reactivity and properties.
Ethyl benzoylacetate: Another similar compound with a benzene ring and an ester group.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
52600-92-7 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
ethyl 3-(3-ethoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C13H16O4/c1-3-16-11-7-5-6-10(8-11)12(14)9-13(15)17-4-2/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
UNZNZISUORKJOS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C(=O)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


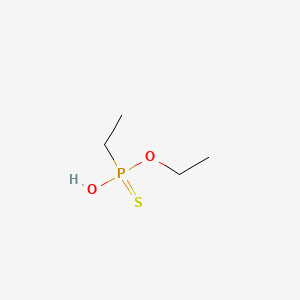

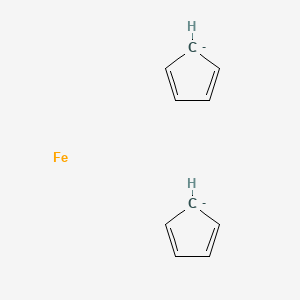
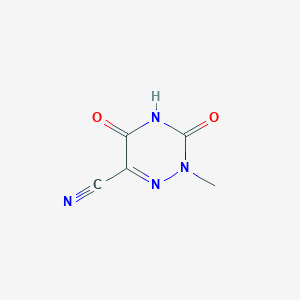
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)



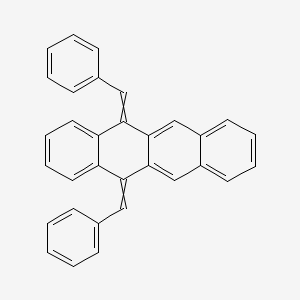
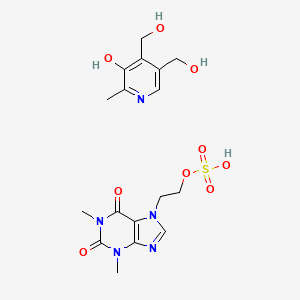
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14173622.png)
